molecular formula C17H26N2O3 B248207 N-(2,5-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide

N-(2,5-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide

Cat. No. B248207
M. Wt: 306.4 g/mol
InChI Key: YVHQGBQMZABFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide, commonly known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in 1963 and has been used in scientific research to study the mechanism of action of hallucinogens. DOM is a potent agonist of the serotonin 5-HT2A receptor and produces profound changes in perception, thought, and mood.

Mechanism of Action

DOM is a potent agonist of the serotonin 5-HT2A receptor, which is widely distributed in the brain and is involved in the regulation of mood, perception, and cognition. Activation of this receptor by DOM leads to the activation of downstream signaling pathways, including the phospholipase C pathway, which ultimately leads to the release of neurotransmitters such as dopamine and glutamate. These neurotransmitters are responsible for the changes in perception, thought, and mood observed with DOM use.
Biochemical and Physiological Effects:
DOM produces a wide range of biochemical and physiological effects, including alterations in heart rate, blood pressure, and body temperature. It also produces changes in the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are responsible for its psychoactive effects. Studies have shown that DOM can produce long-lasting changes in the brain, including alterations in gene expression and synaptic plasticity.

Advantages and Limitations for Lab Experiments

DOM has several advantages for use in scientific research, including its potency and selectivity for the serotonin 5-HT2A receptor. It also produces robust and reproducible effects, making it a useful tool for investigating the mechanism of action of hallucinogens. However, its use is limited by its potential for toxicity and adverse effects, which can limit the doses that can be used in experiments.

Future Directions

There are several future directions for research on DOM, including investigating its therapeutic potential for the treatment of psychiatric disorders such as depression and anxiety. Studies have shown that hallucinogens can produce long-lasting changes in mood and perception, and there is growing interest in their potential as novel treatments for mental illness. Additionally, further studies are needed to elucidate the precise mechanisms by which hallucinogens produce their effects on the brain, which could lead to the development of new drugs with improved therapeutic profiles.

Synthesis Methods

The synthesis of DOM involves several steps starting from the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to produce 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced to 2,5-dimethoxyphenethylamine using sodium borohydride. The final step involves the reaction of 2,5-dimethoxyphenethylamine with 3-methylpiperidin-1-ylpropanoyl chloride to produce DOM.

Scientific Research Applications

DOM has been extensively used in scientific research to study the mechanism of action of hallucinogens and their effects on the brain. It has been used as a tool to investigate the role of the serotonin 5-HT2A receptor in mediating the effects of hallucinogens. Studies have shown that DOM produces similar effects to other hallucinogens such as LSD and psilocybin, including alterations in perception, thought, and mood.

properties

Product Name

N-(2,5-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C17H26N2O3/c1-13-5-4-9-19(12-13)10-8-17(20)18-15-11-14(21-2)6-7-16(15)22-3/h6-7,11,13H,4-5,8-10,12H2,1-3H3,(H,18,20)

InChI Key

YVHQGBQMZABFIK-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CCC(=O)NC2=C(C=CC(=C2)OC)OC

Canonical SMILES

CC1CCCN(C1)CCC(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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